molecular formula C11H17N3O2S B8687632 3-Cyclohexyl-1-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione CAS No. 51162-60-8

3-Cyclohexyl-1-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione

Cat. No. B8687632
Key on ui cas rn: 51162-60-8
M. Wt: 255.34 g/mol
InChI Key: PJMFMZJXISCZSQ-UHFFFAOYSA-N
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Patent
US03983116

Procedure details

This toluene slurry of 3-cyclohexyl-6-methylthio-s-triazine-2,4(1H,3H)-dione sodium salt is then agitated with 650 parts of water for 0.15 hrs. The aqueous layer is separated and reacted at 25°-30° during 0.25 hrs with 57 parts of dimethyl sulfate. After the dimethyl sulfate is added, the pH of the reaction is maintained at pH 9-9.5 by addition of a total of 7.5 parts of 50% aqueous sodium hydroxide. The total reaction time is 1.8 hrs at which time filtration and drying gives 70 parts of white 1-methyl-3-cyclohexyl-6-methylthio-s-triazine-2,4(1H,3H)-dione, m.p. 137°-139°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-cyclohexyl-6-methylthio-s-triazine-2,4(1H,3H)-dione sodium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(C)C=CC=CC=1.[Na].[CH:9]1([N:15]2[C:20](=[O:21])[N:19]=[C:18]([S:22][CH3:23])[NH:17][C:16]2=[O:24])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.S(OC)(OC)(=O)=O.[OH-].[Na+]>O>[CH3:1][N:19]1[C:18]([S:22][CH3:23])=[N:17][C:16](=[O:24])[N:15]([CH:9]2[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14]2)[C:20]1=[O:21] |f:1.2,4.5,^1:7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
3-cyclohexyl-6-methylthio-s-triazine-2,4(1H,3H)-dione sodium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na].C1(CCCCC1)N1C(NC(=NC1=O)SC)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The aqueous layer is separated
CUSTOM
Type
CUSTOM
Details
reacted at 25°-30° during 0.25 hrs with 57 parts of dimethyl sulfate
Duration
0.25 h
FILTRATION
Type
FILTRATION
Details
The total reaction time is 1.8 hrs at which time filtration
Duration
1.8 h
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CN1C(N(C(N=C1SC)=O)C1CCCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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